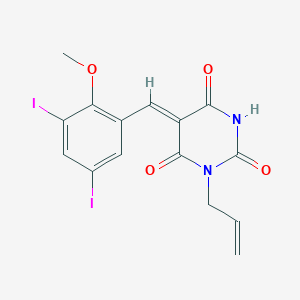![molecular formula C25H27N3O3S B301726 5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301726.png)
5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPTP is a thiazolidinedione derivative and is synthesized using various methods.
Mechanism of Action
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain. The inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress, which is believed to contribute to the development of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP induces Parkinson's disease-like symptoms in animal models, including the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein. MPTP also leads to the formation of Lewy bodies, which are characteristic of Parkinson's disease. Additionally, MPTP has been shown to induce neuroinflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
MPTP has several advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I and can induce Parkinson's disease-like symptoms in animal models. Additionally, MPTP is relatively easy to synthesize and purify. However, MPTP also has some limitations. It is highly toxic and must be handled with care. Additionally, the induction of Parkinson's disease-like symptoms in animal models using MPTP may not fully replicate the disease in humans.
Future Directions
There are several future directions for the use of MPTP in scientific research. One direction is the development of new therapeutic strategies for Parkinson's disease. MPTP has been used to identify potential drug targets for the disease, and further research may lead to the development of new treatments. Additionally, MPTP may be used to study the role of mitochondria in other diseases, such as Alzheimer's disease and Huntington's disease. Finally, the development of new animal models using MPTP may lead to a better understanding of the disease and the development of new treatments.
Synthesis Methods
MPTP can be synthesized using various methods. The most common method involves the reaction of 2-aminothiophenol with 4-morpholinobenzaldehyde in the presence of acetic acid. The resulting product is then reacted with 2-phenylimino-3-(tetrahydro-2-furanylmethyl)thiazolidin-4-one in the presence of acetic acid and refluxed for several hours. The final product is purified using column chromatography to obtain pure MPTP.
Scientific Research Applications
MPTP has been widely used in scientific research due to its unique properties. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models. MPTP has also been used to study the mechanism of action of Parkinson's disease and to develop new therapeutic strategies for the disease. Additionally, MPTP has been used as a tool to study the role of mitochondria in various diseases, including Alzheimer's disease and Huntington's disease.
properties
Product Name |
5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C25H27N3O3S |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-morpholin-4-ylphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H27N3O3S/c29-24-23(17-19-8-10-21(11-9-19)27-12-15-30-16-13-27)32-25(26-20-5-2-1-3-6-20)28(24)18-22-7-4-14-31-22/h1-3,5-6,8-11,17,22H,4,7,12-16,18H2/b23-17-,26-25? |
InChI Key |
WLPQUXWWPXYFKN-CMEWOCMCSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)N4CCOCC4)/SC2=NC5=CC=CC=C5 |
SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)SC2=NC5=CC=CC=C5 |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)SC2=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301657.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301659.png)
![N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301660.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301661.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301664.png)
![N-[1-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301665.png)